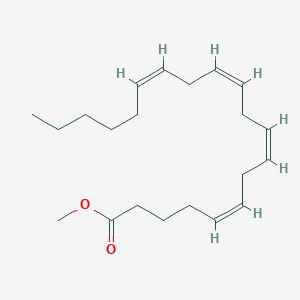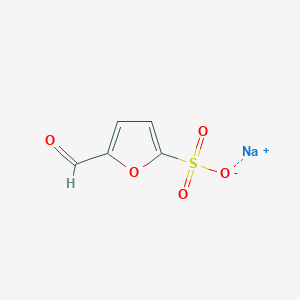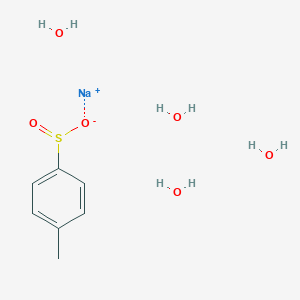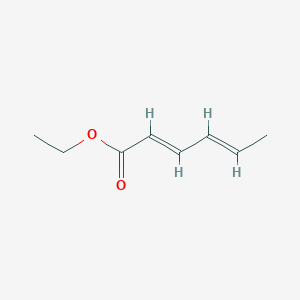
Methyl arachidonate
Overview
Description
It is a polyunsaturated omega-6 fatty acid with the chemical formula C21H34O2 and a molecular weight of 318.49 g/mol . This compound is significant in various biological processes and is a precursor to several bioactive lipid mediators.
Mechanism of Action
Target of Action
Methyl arachidonate, an esterified form of arachidonic acid, primarily targets enzymes such as phospholipase A2 (PLA2), cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes play a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .
Mode of Action
this compound is a potent activator of protein kinase C at concentrations ranging from 5–50 μM . At the lower end of the effective concentration range, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .
Biochemical Pathways
this compound is metabolized by PLA2, COXs, LOXs, and CYP enzymes to a spectrum of bioactive mediators that includes prostanoids, leukotrienes (LTs), epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins (LXs) . These mediators are considered to be novel preventive and therapeutic targets for cardiovascular diseases (CVD), cancers, and inflammatory diseases .
Pharmacokinetics
It is known that arachidonic acid, from which this compound is derived, is present in the phospholipids of the body’s cells and is abundant in the brain, muscles, and liver . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the generation of a variety of bioactive mediators through its metabolism by PLA2, COXs, LOXs, and CYP enzymes . These mediators play crucial roles in various physiological processes, including inflammation, cardiovascular biology, and carcinogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and air . Therefore, it should be stored under dry conditions and at a temperature of -20°C
Biochemical Analysis
Biochemical Properties
Methyl arachidonate interacts with several enzymes, proteins, and biomolecules. It is metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These interactions lead to the production of various bioactive mediators, including prostanoids, leukotrienes, and epoxyeicosatrienoic acids .
Cellular Effects
This compound influences various cellular processes. It is a potent activator of protein kinase C . It also affects cell signaling pathways, gene expression, and cellular metabolism . The effects of this compound on cells are concentration-dependent .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It activates protein kinase C, and its effects are mediated by cyclooxygenase and lipoxygenase products .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, and high doses may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound is localized in the cytoplasm of cells . Its activity or function can be affected by its subcellular localization . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl arachidonate can be synthesized through the esterification of arachidonic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: Industrial production of this compound often involves the extraction of arachidonic acid from natural sources such as pork liver or microbial fermentation. For instance, the fungus Mortierella alpina can be cultivated to produce arachidonic acid, which is then esterified to form this compound . The process involves lipid extraction, saponification, and methylation of the fatty acids.
Chemical Reactions Analysis
Types of Reactions: Methyl arachidonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, resulting in the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include epoxides, hydroperoxides, and halogenated fatty acid methyl esters .
Scientific Research Applications
Methyl arachidonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl linoleate: Another fatty acid methyl ester derived from linoleic acid.
Methyl oleate: Derived from oleic acid, it is a monounsaturated fatty acid methyl ester with different physical and chemical properties.
Methyl palmitate: A saturated fatty acid methyl ester derived from palmitic acid, used in different industrial applications.
Uniqueness: Methyl arachidonate is unique due to its high degree of unsaturation and its role as a precursor to bioactive lipid mediators. Its ability to activate protein kinase C and its involvement in the synthesis of eicosanoids distinguish it from other fatty acid methyl esters .
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015890 | |
| Record name | Methyl arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-89-4 | |
| Record name | Methyl arachidonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl arachidonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ARACHIDONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AF6IJ1IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
